molecular formula C24H22Cl3N5OS B11965731 Benzenepropanamide, N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]- CAS No. 302902-08-5

Benzenepropanamide, N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]-

Cat. No.: B11965731
CAS No.: 302902-08-5
M. Wt: 534.9 g/mol
InChI Key: SEJFJRNDJNHHKM-UHFFFAOYSA-N
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Description

“3-PH-N-(2,2,2-TRICHLORO-1-(3-(4-PHENYLAZO-PH)-THIOUREIDO)-ETHYL)-PROPIONAMIDE” is a complex organic compound that features a phenylazo group, a thioureido group, and a trichloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-PH-N-(2,2,2-TRICHLORO-1-(3-(4-PHENYLAZO-PH)-THIOUREIDO)-ETHYL)-PROPIONAMIDE” likely involves multiple steps, including the formation of the phenylazo group, the thioureido group, and the trichloroethyl group. Typical synthetic routes might include:

    Formation of the Phenylazo Group: This can be achieved through a diazotization reaction followed by coupling with an aromatic amine.

    Formation of the Thioureido Group: This can be synthesized by reacting an isothiocyanate with an amine.

    Formation of the Trichloroethyl Group: This can be introduced through a nucleophilic substitution reaction using trichloroethanol and a suitable leaving group.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis while ensuring safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

“3-PH-N-(2,2,2-TRICHLORO-1-(3-(4-PHENYLAZO-PH)-THIOUREIDO)-ETHYL)-PROPIONAMIDE” can undergo various chemical reactions, including:

    Oxidation: The phenylazo group can be oxidized to form different products.

    Reduction: The trichloroethyl group can be reduced to form a less chlorinated derivative.

    Substitution: The thioureido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro compound, while reduction could produce a less chlorinated amine.

Scientific Research Applications

“3-PH-N-(2,2,2-TRICHLORO-1-(3-(4-PHENYLAZO-PH)-THIOUREIDO)-ETHYL)-PROPIONAMIDE” could have several scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigating its potential as a therapeutic agent or drug precursor.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of “3-PH-N-(2,2,2-TRICHLORO-1-(3-(4-PHENYLAZO-PH)-THIOUREIDO)-ETHYL)-PROPIONAMIDE” would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with DNA/RNA: Affecting gene expression or replication.

    Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylazoaniline: Similar in having a phenylazo group.

    Thiourea: Contains a thioureido group.

    Trichloroethanol: Contains a trichloroethyl group.

Properties

CAS No.

302902-08-5

Molecular Formula

C24H22Cl3N5OS

Molecular Weight

534.9 g/mol

IUPAC Name

3-phenyl-N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]propanamide

InChI

InChI=1S/C24H22Cl3N5OS/c25-24(26,27)22(29-21(33)16-11-17-7-3-1-4-8-17)30-23(34)28-18-12-14-20(15-13-18)32-31-19-9-5-2-6-10-19/h1-10,12-15,22H,11,16H2,(H,29,33)(H2,28,30,34)

InChI Key

SEJFJRNDJNHHKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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